4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid
Description
Propriétés
Formule moléculaire |
C24H17N3O6 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
4-[6-methoxy-2-[2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30) |
Clé InChI |
GNLVJIICVWDSNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Méthodes De Préparation
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone scaffold is typically synthesized from anthranilic acid or its substituted analogs. A validated approach involves:
- Acetylation : 6-Methoxyanthranilic acid reacts with acetic anhydride in the presence of sodium acetate to form N-acetyl-6-methoxyanthranilic acid.
- Cyclization : Treatment with phosphorus pentoxide (P₂O₅) in glacial acetic acid under reflux (6–8 hours) generates 2-methyl-6-methoxy-4H-benzo[d]oxazin-4-one.
- Amine Incorporation : Reaction with 4-aminobenzoic acid in acetic acid introduces the benzoic acid substituent at position 3, yielding 4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoic acid.
Critical Parameters :
- Temperature : 110–120°C for cyclization.
- Solvent : Glacial acetic acid ensures protonation and facilitates ring closure.
- Yield : 72–93%.
Introduction of the (1E)-2-(3-Nitrophenyl)Ethenyl Group
Wittig Reaction Strategy
The styryl group is introduced via a Wittig reaction between a quinazolinone aldehyde and a 3-nitrophenylmethyltriphenylphosphonium ylide:
- Aldehyde Formation : Oxidation of 2-methylquinazolinone using MnO₂ or PCC yields 2-formylquinazolinone.
- Ylide Preparation : 3-Nitrobenzyl bromide reacts with triphenylphosphine in THF to form the phosphonium salt, deprotonated with n-BuLi.
- Coupling : The ylide reacts with the aldehyde at 0–25°C, producing the (E)-styryl product stereoselectively.
Optimized Conditions :
Heck Coupling Alternative
Palladium-catalyzed coupling between 2-vinylquinazolinone and 3-nitroiodobenzene offers a regioselective route:
- Vinylation : 2-Bromoquinazolinone undergoes Stille coupling with tributylvinyltin in the presence of Pd(PPh₃)₄.
- Aryl Halide Activation : 3-Nitroiodobenzene reacts with the vinylquinazolinone using Pd(OAc)₂, PPh₃, and Et₃N in DMF at 80°C.
Advantages :
- Stereocontrol : Exclusive (E)-selectivity due to palladium’s oxidative addition mechanism.
- Yield : 70–85%.
Functionalization and Nitration
Late-Stage Nitration
For analogs lacking pre-installed nitro groups, electrophilic nitration is performed:
- Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.
- Regioselectivity : The meta position is favored due to steric and electronic effects of the styryl group.
Challenges :
Direct Use of 3-Nitrophenyl Precursors
Employing 3-nitrobenzaldehyde in the Wittig reaction avoids post-synthesis nitration. This method simplifies purification and improves overall yield (75–82%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 8.21 (d, J = 16 Hz, CH=CH), δ 7.89 (s, 3-nitrophenyl H), and δ 3.92 (s, OCH₃).
- IR : Peaks at 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1680 cm⁻¹ (COOH).
- MS : m/z 443.41 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Wittig Reaction | Aldehyde + Ylide | 65–78 | ≥95 | E-only |
| Heck Coupling | Vinylquinazolinone + Aryl Halide | 70–85 | ≥97 | E-only |
| Late-Stage Nitration | Electrophilic Substitution | 50–60 | 90–92 | Meta-selective |
Trade-offs :
- Wittig/Heck : Higher yields but require pre-functionalized intermediates.
- Late Nitration : Lower yields but flexibility in modifying substitution patterns.
Scalability and Industrial Considerations
Cost-Efficiency
Analyse Des Réactions Chimiques
Types of Reactions
QNZ46 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various quinazolinone derivatives with different functional groups.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of this compound is C24H17N3O6, with a molecular weight of approximately 443.41 g/mol. Its structure features a quinazoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Biological Activities
1. Antibacterial Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit notable antibacterial activities. For instance, compounds similar to 4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The compound's nitrophenyl group enhances its interaction with bacterial targets, making it a candidate for further exploration in antimicrobial therapy .
2. Anticancer Activity
Quinazoline derivatives are also being investigated for their anticancer properties. The presence of the methoxy and nitrophenyl groups in this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
3. Antioxidant Activity
Research has highlighted the potential of this compound in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant properties are attributed to the quinazoline scaffold, which can stabilize free radicals through electron donation .
Case Studies
Mécanisme D'action
QNZ46 exerts its effects by binding to a novel site on the NMDA receptor that is distinct from the glutamate and glycine binding sites . This binding requires the presence of glutamate but not glycine, making the inhibition use-dependent. The compound selectively inhibits NMDA receptors containing the NR2C and NR2D subunits, which are involved in various neurological processes .
Comparaison Avec Des Composés Similaires
Comparison with Structurally or Functionally Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Findings from Comparative Analysis
Structural Influence on Bioactivity: QNZ46’s quinazolinone scaffold is critical for NMDA receptor binding, as substitution with azetidinone () or isoxazole (GW4064, ) shifts activity to antimicrobial or metabolic targets. The 3-nitrophenyl ethenyl group in QNZ46 and its ethyl ester analog () enhances electron-deficient interactions, improving receptor affinity compared to styryl or prenyl groups in natural analogs ().
Functional Group Modifications :
- Benzoic acid is a conserved feature across analogs, suggesting its role in solubility and target engagement. Esterification (e.g., ethyl ester in ) increases lipophilicity but reduces in vivo activity due to poor hydrolysis .
- Nitro groups (QNZ46, ) correlate with redox-modulating activity, whereas chloro/fluoro substitutions () enhance kinase inhibition.
Mechanistic Divergence: QNZ46 uniquely exhibits dual activity: NMDA receptor modulation (glutamate-dependent inhibition) and cytochrome b inhibition, unlike GW4064, which solely targets FXR . Azetidinone derivatives () lack ETC activity, focusing instead on bacterial cell wall synthesis.
Activité Biologique
4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid, commonly referred to as QNZ46, is a synthetic compound with significant biological activity. Its structure features a quinazolinone core, which is known for its pharmacological properties. This article explores the biological activities of QNZ46, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C24H17N3O6
- Molecular Weight : 443.4 g/mol
- IUPAC Name : 4-[6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
- CAS Number : 1237744-13-6
QNZ46 functions primarily as a selective antagonist of NMDA receptors, particularly targeting NR2C and NR2D subunits. This selectivity allows for specific modulation of synaptic transmission and plasticity, which are critical in neurological processes. The compound binds to a novel site on the NMDA receptor distinct from traditional binding sites for glutamate and glycine, thereby influencing receptor activity without complete inhibition .
Neurological Effects
QNZ46 has been studied extensively for its effects on neurological disorders. It shows promise in:
- Alzheimer's Disease : By modulating NMDA receptor activity, QNZ46 may help in reducing excitotoxicity associated with neurodegeneration.
- Parkinson's Disease : The compound's ability to influence synaptic plasticity could provide therapeutic benefits in managing symptoms.
- Epilepsy : As an NMDA antagonist, QNZ46 may reduce seizure activity by dampening overactive neuronal circuits.
Antioxidant and Cytotoxic Activities
Research indicates that QNZ46 exhibits antioxidant properties, potentially protecting cells from oxidative stress. Additionally, preliminary studies suggest cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Selectivity | Reference |
|---|---|---|---|
| DQP-1105 | NMDA receptor antagonist | NR2C/NR2D | |
| Ro 25-6981 | NMDA receptor antagonist | NR2B | |
| CGP 37849 | Broad-spectrum NMDA antagonist | Non-selective |
QNZ46 is unique due to its high selectivity for NR2C and NR2D subunits compared to other NMDA antagonists. This specificity may enable more targeted therapeutic applications with fewer side effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of QNZ46:
- Neuroprotective Studies :
- Cancer Research :
- Antioxidant Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
